molecular formula C22H20ClN7O2 B2872211 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 920389-66-8

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2872211
CAS No.: 920389-66-8
M. Wt: 449.9
InChI Key: HZJBHZMJQLCNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazolopyrimidine derivatives characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) linked to a piperazine ring and an aryl methanone group. Key structural features include:

  • 4-Chlorophenyl substituent: Attached to the triazole ring, this electron-withdrawing group enhances molecular stability and influences binding interactions .
  • Piperazine linker: Provides conformational flexibility and facilitates interactions with biological targets such as G-protein-coupled receptors .
  • 3-Methoxyphenyl methanone: The 3-methoxy group on the benzoyl moiety may modulate solubility and electronic properties via electron-donating effects .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-4-2-3-15(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-5-16(23)6-8-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJBHZMJQLCNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxyphenyl group through further substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R1 (Triazolo Substituent) R2 (Methanone Substituent) Molecular Formula Molecular Weight Key Features
Target Compound Triazolo[4,5-d]pyrimidine 4-Chlorophenyl 3-Methoxyphenyl Not explicitly provided* ~474.91 (estimated) Combines electron-withdrawing (Cl) and electron-donating (OMe) groups
Analog 1 Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl 3-Methoxyphenyl C23H23N7O3 445.48 Dual methoxy groups enhance polarity but reduce lipophilicity
Analog 2 Triazolo[4,5-d]pyrimidine 4-Methylphenyl 4-Trifluoromethylphenyl C23H20F3N7O 491.45 CF3 group increases lipophilicity and metabolic stability
Analog 3 Quinoline 7-Chloroquinoline 4,4-Difluorocyclohexyl C20H22ClF2N3O 393.86 Quinoline core with fluorinated cyclohexyl group; divergent scaffold

* Molecular formula of the target compound is inferred as C23H21ClN7O2 based on structural analogy to .

Key Comparisons:

The 4-trifluoromethylphenyl group in Analog 2 combines strong electron-withdrawing (-CF3) and lipophilic properties, which may improve membrane permeability but reduce aqueous solubility .

Scaffold Diversity: Analog 3 replaces the triazolopyrimidine core with a quinoline system, a scaffold associated with antimalarial and antiviral activity. The 4,4-difluorocyclohexyl substituent in Analog 3 further enhances metabolic stability compared to aryl methanone groups .

Physicochemical Properties :

  • The 3-methoxyphenyl group in the target compound and Analog 1 may improve solubility relative to the 4-trifluoromethylphenyl group in Analog 2. However, the chloro substituent in the target compound could offset this by increasing hydrophobicity .

Structural Flexibility :

  • The piperazine linker in the target compound and its analogs allows for conformational adaptability, which is critical for interactions with flexible binding sites (e.g., serotonin or dopamine receptors) .

Biological Activity

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone , with the CAS number 1072874-79-3 , is a member of a class of biologically active compounds that have shown promise in various therapeutic areas. This article reviews its biological activity, including mechanisms of action, efficacy in different biological systems, and potential applications based on current research findings.

  • Molecular Formula : C23H18ClN6O
  • Molecular Weight : 486.88 g/mol
  • Purity : Typically ≥95% in research applications

The compound exhibits its biological activity primarily through interactions with specific targets in cellular pathways. It has been noted for its efficacy against certain kinases and enzymes involved in critical cellular processes:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases such as PfGSK3 and PfPK6, which are vital in the regulation of various cellular functions and have been implicated in diseases like malaria .
  • Poly (ADP-Ribose) Polymerase (PARP) Inhibition : It also interacts with PARP enzymes, leading to enhanced apoptosis in cancer cells. Studies indicate that related compounds have demonstrated significant inhibition of PARP activity, which is crucial for DNA repair mechanisms .

Efficacy Against Cancer Cells

Recent studies have demonstrated that compounds similar to the one exhibit moderate to significant cytotoxic effects against human breast cancer cells. The IC50 values for these compounds ranged from 18 µM to 57.3 µM, indicating their potential as therapeutic agents .

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound 5eMCF-718PARP inhibition
OlaparibMCF-757.3PARP inhibition

Antimalarial Activity

The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. In vitro assays have indicated that it can effectively inhibit the growth of malaria parasites at nanomolar concentrations, making it a candidate for further development as an antimalarial drug .

Case Studies and Research Findings

  • In Vitro Studies : A study published in Molecules highlighted the synthesis and biological evaluation of related piperazine derivatives that showed promising results against cancer cell lines and indicated potential mechanisms involving apoptosis and cell cycle arrest .
  • Antiplasmodial Activity : Research conducted by Kato et al. focused on structurally related pyrimidine derivatives and their effects on malaria kinases, revealing significant inhibitory action that supports the exploration of this compound's antimalarial potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.